5-bromo-N-(4-methylphenyl)pyrimidin-2-amine
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Description
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrimidine derivative and has been synthesized using various methods.
Scientific Research Applications
Tyrosine Kinase Inhibitors
One area of research involves the development of tyrosine kinase inhibitors, where analogues of pyrimidine derivatives have been evaluated for their potential in inhibiting the epidermal growth factor receptor (EGFR) and other members of the erbB family. These studies focus on modifying the pyrimidine core to enhance solubility and potency against target enzymes involved in signal transduction pathways relevant to cancer therapies (Rewcastle et al., 1998).
Antimicrobial Applications
Research has also been directed towards the antimicrobial properties of pyrimidine derivatives. For instance, heterocyclic compounds based on pyrimidine have been incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against a range of microbial strains. This application is particularly relevant for enhancing the microbial resistance of surface coatings (El‐Wahab et al., 2015).
Dihydrofolate Reductase Inhibitors
In the realm of antibiotic development, novel dihydrofolate reductase (DHFR) inhibitors based on the 2,4-diaminopyrimidine scaffold have been explored. These inhibitors show promise in combating bacterial resistance by targeting the enzymatic activity crucial for bacterial DNA synthesis. The research underscores the versatility of pyrimidine derivatives in designing new antibiotics with potential application against drug-resistant bacterial strains (Wyss et al., 2003).
Synthesis and Characterization of Pyrimidine Derivatives
The synthesis and biological evaluation of novel pyrimidine derivatives, including those with bromo and chloro substitutions, have been extensively studied. These derivatives exhibit a range of activities, from antimicrobial to potential antifungal properties, highlighting the chemical versatility and applicability of pyrimidine structures in developing new compounds with varied biological activities (Ranganatha et al., 2018).
Advanced Materials and Catalysis
Further applications include the development of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions, showcasing the role of pyrimidine and its derivatives in materials science. These compounds have been assessed for their electronic properties and potential uses in liquid crystals and other advanced materials, demonstrating the broad applicability of pyrimidine derivatives beyond biological systems (Ahmad et al., 2017).
properties
IUPAC Name |
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSNLDBNYXJRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine |
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